molecular formula C15H16FNO4S B4555371 N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4555371
M. Wt: 325.4 g/mol
InChI Key: IFZXKCSLEXVUNY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16FNO4S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.07840733 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Structural Conformations and Hydrogen Bonding :Studies on various dichlorophenyl methanesulfonamide derivatives, including N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, have provided insights into their molecular conformations, emphasizing the significance of N—H⋯O hydrogen bonding in determining molecular packing and potential biological activities. These structural insights could be relevant for understanding the behavior and applications of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide in biological systems or material science (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

  • Chemoselectivity in N-Acylation :The development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlights the potential for specific reactivity profiles that could be explored for this compound in synthetic organic chemistry or drug development (Kondo et al., 2000).

Biological Activity and Applications

  • Metabolism and Biological Activity :Research on methanesulfonic acid and its derivatives, including methanesulfonamide, underscores the importance of these compounds in environmental and biological processes, such as microbial metabolism and potential as drug candidates. These insights might suggest avenues for exploring the biological activities of this compound (Kelly & Murrell, 1999).

  • Proton-Donating Abilities and Molecular Interactions :The study of trifluoro-N-(2-phenylacetyl)methanesulfonamide and its proton-donating capabilities through quantum-chemical calculations and IR spectroscopy provides a basis for understanding how similar compounds, including this compound, might interact with biological targets or participate in chemical reactions (Oznobikhina et al., 2009).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-14-8-7-13(9-15(14)21-2)17-22(18,19)10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZXKCSLEXVUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.